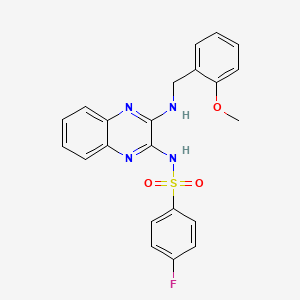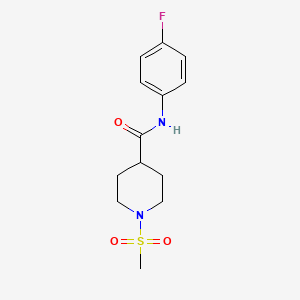
N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which can enhance the biological activity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenylamine with a suitable piperidine-4-carboxamide derivative . The methylsulfonyl group could be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring attached to a 4-fluorophenyl group and a methylsulfonyl group . The carboxamide group would likely be attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
As a complex organic compound, “N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide” could potentially undergo a variety of chemical reactions . The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .科学的研究の応用
PET Imaging of Serotonin Receptors
A study compared the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) with another compound for quantification of 5-HT1A receptors in human subjects. 18F-Mefway, due to its resistance to in vivo defluorination, emerged as a promising PET radioligand for 5-HT1A receptor imaging, offering an advantage over compounds requiring a defluorination inhibitor, despite showing lower DVR values and a greater overestimation bias of AUC ratio values (Choi et al., 2015).
Selective Inhibition of Met Kinase Superfamily
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with structural similarity, demonstrated potent and selective inhibition of the Met kinase superfamily, showing promise in cancer therapy after achieving complete tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).
Alzheimer's Disease Research
The application of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with PET for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients highlighted its potential in understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Optimization of Chemical Purity in Synthesis
Efforts to optimize the chemical purity of [(18)F]FCWAY, a serotonin 5-HT(1A) receptor ligand, for clinical studies by developing an automated one-step radiosynthesis process resulted in a significant reduction of chemical impurities and an increase in radiochemical yield, demonstrating the importance of such optimizations in radiopharmaceutical development (Vuong et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNCCYKDVAEVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



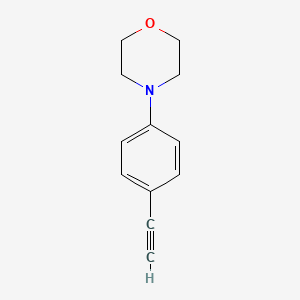

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
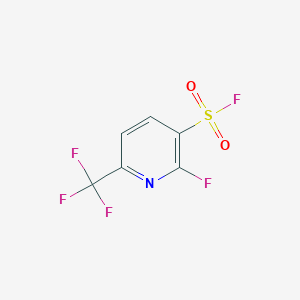
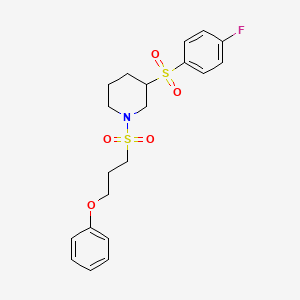
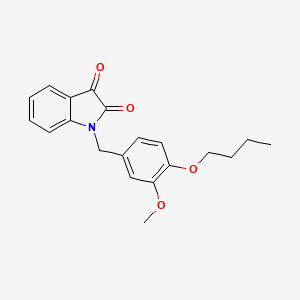
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)
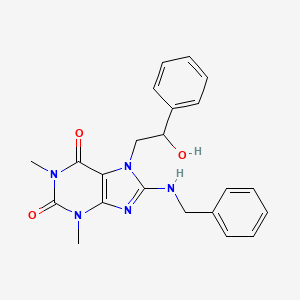
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
